

# Bozitinib Versus Capmatinib: A Comparative Efficacy Analysis in NSCLC PDX Models

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## Compound of Interest

Compound Name: *Bozitinib*

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This guide provides an objective comparison of the preclinical efficacy of **bozitinib** and capmatinib (INC280) in Non-Small Cell Lung Cancer (NSCLC) Patient-Derived Xenograft (PDX) models. The data presented is based on available preclinical research to inform researchers and drug development professionals.

## At a Glance: Efficacy in a MET-Amplified NSCLC PDX Model

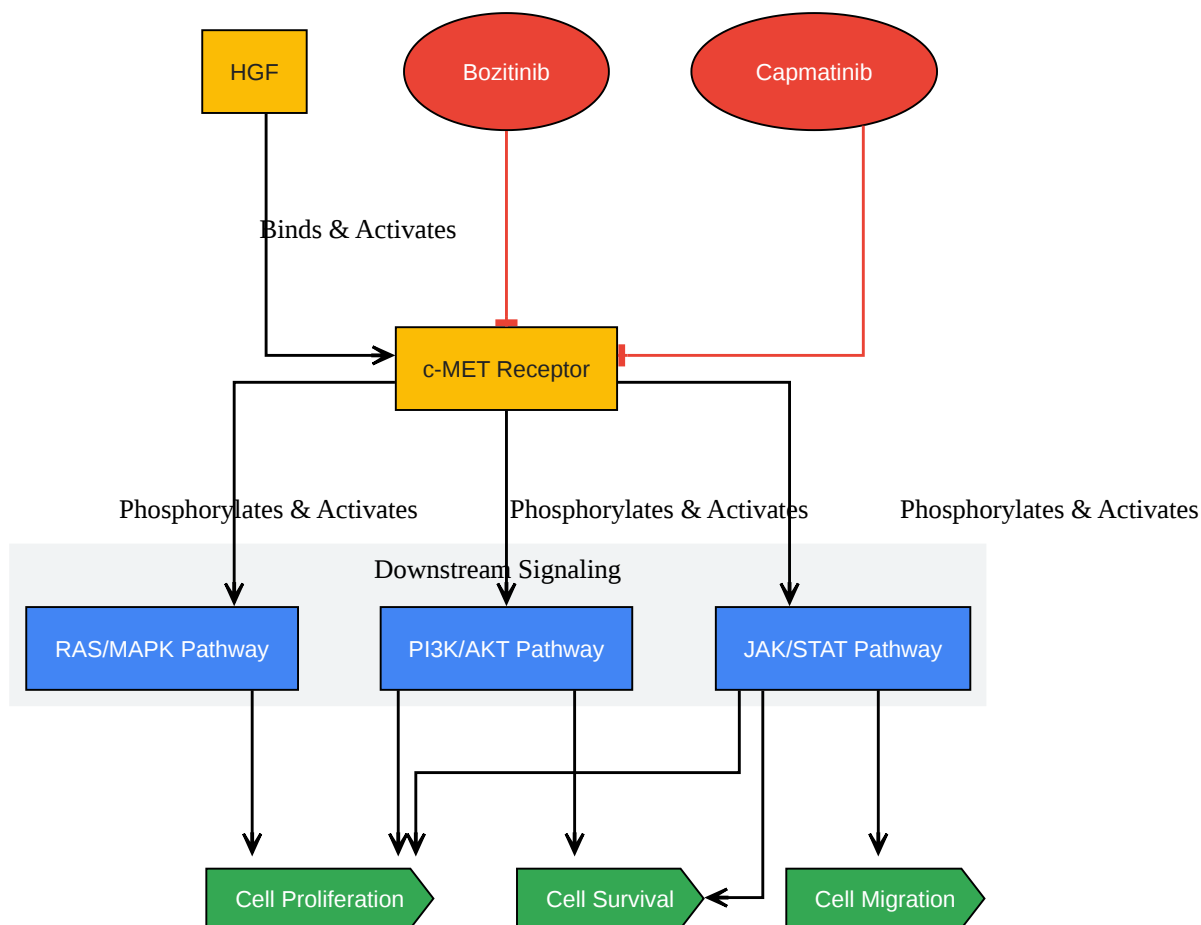
A direct comparison of **bozitinib** and capmatinib in the LU1901 NSCLC PDX model, which is characterized by MET and EGFR amplification, demonstrated a notable difference in anti-tumor activity. At the same daily dose of 10 mg/kg, **bozitinib** exhibited stronger tumor growth inhibition than capmatinib.

Drug	Dose	Dosing Schedule	T/C Ratio (%)*
Bozitinib	10 mg/kg	Once Daily (QD)	2% <sup>[1]</sup>
Capmatinib	10 mg/kg	Once Daily (QD)	22% <sup>[1]</sup>

\*T/C Ratio (Treatment/Control) is a measure of anti-tumor efficacy, where a lower percentage indicates greater tumor growth inhibition.

## Mechanism of Action: Targeting the c-MET Signaling Pathway

Both **bozitinib** and capmatinib are potent and selective inhibitors of the c-MET receptor tyrosine kinase.[2][3] Aberrant activation of the c-MET pathway, through mechanisms such as gene amplification or mutation (e.g., MET exon 14 skipping), is a known oncogenic driver in a subset of NSCLCs.[4] Inhibition of c-MET blocks downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, thereby impeding tumor cell proliferation, survival, and migration.[4][5]



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**Figure 1:** Simplified c-MET Signaling Pathway and Inhibition by **Bozitinib** and Capmatinib.

## Experimental Protocols

The following sections detail the methodologies for the key comparative experiment in the LU1901 NSCLC PDX model.

## NSCLC Patient-Derived Xenograft (PDX) Model: LU1901

- Model: LU1901[1]
- Histology: Large cell anaplastic carcinoma
- Key Genetic Alterations: MET amplified, EGFR amplified
- Source: Crown Bioscience[1]

## Animal Model and Tumor Implantation

- Animal Strain: BALB/c nude mice were used as the host for the LU1901 PDX model.
- Tumor Implantation: Patient-derived tumor fragments are subcutaneously implanted into the flank of the mice.[6]
- Tumor Growth Monitoring: Tumor volumes are typically monitored twice weekly using caliper measurements.[7] The tumor volume is calculated using the formula:  $(\text{length} \times \text{width}^2)/2$ .

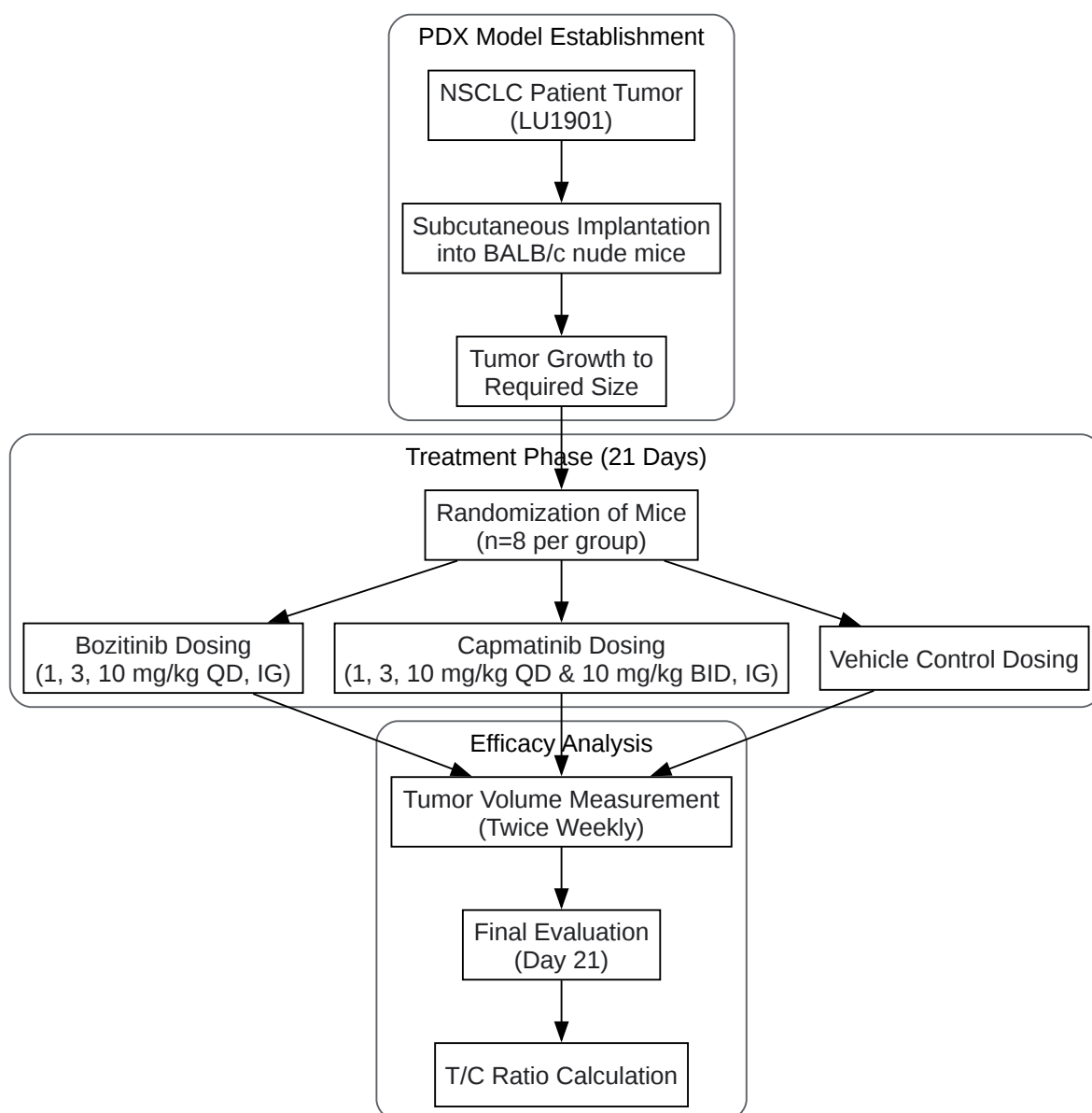
## Dosing and Administration

- Drug Preparation: **Bozitinib** and capmatinib were formulated for oral administration.
- Dosing Regimen:
  - **Bozitinib**: 1, 3, and 10 mg/kg administered once daily (QD) via intragastric gavage for 21 consecutive days.[1]
  - Capmatinib: 1, 3, and 10 mg/kg administered once daily (QD) and a separate group at 10 mg/kg twice daily (BID) via intragastric gavage for 21 consecutive days.[1]
- Control Groups: A vehicle control group was included in the study.[1]
- Group Size: Each treatment and control group consisted of 8 mice.[1]

## Endpoint Analysis

- Primary Endpoint: The primary efficacy endpoint was the Tumor Growth Inhibition (TGI), expressed as the T/C ratio (%).

- T/C Ratio Calculation:  $T/C (\%) = (\text{Median tumor volume of the treated group} / \text{Median tumor volume of the control group}) \times 100$ .
- Evaluation Timepoint: The final tumor volume was evaluated on day 21 of the study.[\[1\]](#)



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**Figure 2:** Experimental Workflow for the Comparative Efficacy Study.

## Summary

The available preclinical data from the LU1901 NSCLC PDX model suggests that **bozitinib** demonstrates superior anti-tumor efficacy compared to capmatinib at the same once-daily dose of 10 mg/kg. Both agents act as selective c-MET inhibitors, targeting a key oncogenic pathway in a subset of NSCLC. The experimental design of the comparative study provides a solid foundation for these findings. Further research, including studies in additional PDX models with different genetic backgrounds and MET alterations, would be beneficial to build a more comprehensive understanding of the comparative efficacy of these two agents.

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- To cite this document: BenchChem. [Bozitinib Versus Capmatinib: A Comparative Efficacy Analysis in NSCLC PDX Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2946291#bozitinib-versus-capmatinib-inc280-efficacy-in-nsclc-pdx-models]

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